![molecular formula C11H11ClO3 B3164301 (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride CAS No. 890647-82-2](/img/structure/B3164301.png)

(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride

説明

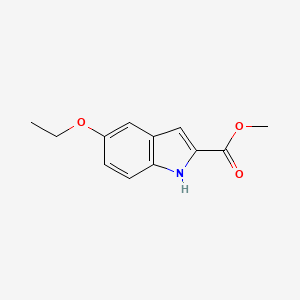

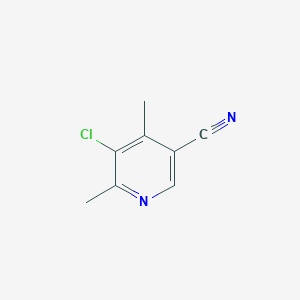

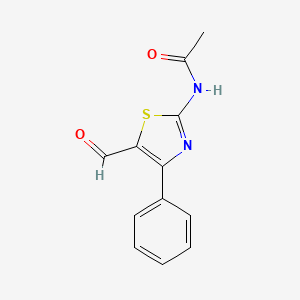

“(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It has been used in the synthesis of heterocyclic Schiff base ligands .

Synthesis Analysis

The compound has been synthesized by condensing 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement for structural elucidation .Molecular Structure Analysis

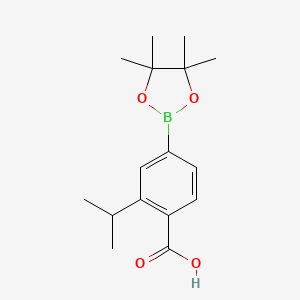

The molecular structure of “(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride” is represented by the linear formula C10H13NO2 . The InChI code for the compound is 1S/C10H13NO2/c11-7-8-2-3-9-10 (6-8)13-5-1-4-12-9/h2-3,6H,1,4-5,7,11H2 .Chemical Reactions Analysis

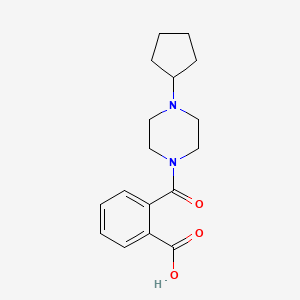

The compound has been used in the synthesis of heterocyclic Schiff base ligands . These ligands were then used to derive sixteen Co (II), Ni (II), Cu (II), and Zn (II) metal complexes .Physical And Chemical Properties Analysis

The compound is soluble in water and highly soluble in ethanol and acetone . Its molecular weight is 179.22 .科学的研究の応用

- Researchers have investigated the antioxidant activity of benzo[b][1,4]dioxepin-7-yl acetyl chloride. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and damage to cells. By assessing its ability to scavenge free radicals using assays like DPPH and ABTS, scientists have explored its potential as a natural antioxidant .

- Benzo[b][1,4]dioxepin-7-yl acetyl chloride and its derivatives have been evaluated for their antimicrobial properties. Studies have examined their effectiveness against various microbial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae, and Candida albicans. These investigations provide insights into their potential as antimicrobial agents .

- The synthesized compounds derived from benzo[b][1,4]dioxepin-7-yl acetyl chloride were assessed for anti-inflammatory activity using egg albumin assays. Understanding their impact on inflammation is essential for potential therapeutic applications in inflammatory conditions .

- Scientists have conducted cytotoxicity studies on these compounds using Vero cell lines. By assessing their impact on cell viability, they determined their safety profiles. Notably, one of the metal complexes (12) exhibited lower cytotoxicity than other tested compounds .

- To understand the interaction modes and binding affinity, molecular docking studies were performed. Benzo[b][1,4]dioxepin-7-yl acetyl chloride and its Zn(II) complex (12) were evaluated against active sites of enzymes in bacteria (Staphylococcus aureus S1: DHFR) and fungi (Candida albicans sterol-14-alpha-demethylase). Such analyses provide insights into potential targets for drug development .

- Researchers have explored the synthesis of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives using mechanochemistry. This innovative approach allows for parallel synthesis, potentially enabling rapid access to diverse derivatives of benzo[b][1,4]dioxepin-7-yl acetyl chloride .

Antioxidant Properties

Antimicrobial Activity

Anti-Inflammatory Effects

Cytotoxicity Studies

Molecular Docking Analysis

Parallel Synthesis via Mechanochemistry

Safety and Hazards

作用機序

Mode of Action

It is known that the compound is derived from the condensation of 3,4-dihydro-2h-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . This suggests that the compound might interact with its targets through the formation of Schiff base ligands .

Biochemical Pathways

It is known that the compound has been used in the synthesis of transition metal (ii) complexes, which have shown significant antioxidant, antimicrobial, and anti-inflammatory activities . This suggests that the compound might affect pathways related to oxidative stress, microbial growth, and inflammation .

Result of Action

It is known that the compound has been used in the synthesis of transition metal (ii) complexes, which have shown significant antioxidant, antimicrobial, and anti-inflammatory activities . This suggests that the compound might have potential therapeutic applications in conditions related to oxidative stress, microbial infections, and inflammation .

Action Environment

It is known that the compound is stable under inert atmosphere and at temperatures between 2-8°c . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as oxygen exposure and temperature .

特性

IUPAC Name |

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c12-11(13)7-8-2-3-9-10(6-8)15-5-1-4-14-9/h2-3,6H,1,4-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGHJCAAKGYCSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)CC(=O)Cl)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride | |

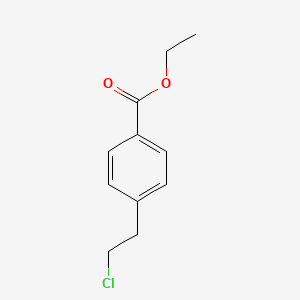

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。